molecular formula C24H17BrN4OS B3205856 N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040658-95-4

N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3205856
CAS No.: 1040658-95-4
M. Wt: 489.4 g/mol
InChI Key: XQHWRGSGWRWCNO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a chemical compound with the CAS Number 1040658-95-4 and a molecular weight of 489.39 g/mol . It features a molecular formula of C₂₄H₁₇BrN₄OS. This compound is offered by multiple suppliers for research purposes, with various purities and quantities available to suit experimental needs . The structural core of this molecule incorporates a pyrazolo[1,5-a]pyrazine scaffold, a heterocyclic system found in compounds investigated for various biological activities, such as kinase inhibition . As a specialized chemical, it is intended for use in pharmaceutical and chemical research, including potential investigations as a reference standard or a building block in medicinal chemistry. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4OS/c25-17-8-10-18(11-9-17)27-23(30)15-31-24-22-14-21(28-29(22)13-12-26-24)20-7-3-5-16-4-1-2-6-19(16)20/h1-14H,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHWRGSGWRWCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the naphthyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the naphthyl group to the pyrazolo[1,5-a]pyrazine core.

    Attachment of the bromophenyl group: This can be done through a nucleophilic substitution reaction where a bromophenyl halide reacts with an amine or other nucleophile.

    Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide” would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide ()
  • Substituent : 4-Chlorophenyl (Cl) vs. 4-Bromophenyl (Br).
  • The 3-(methylsulfanyl)phenyl group in this compound introduces additional sulfur-based interactions compared to the simpler 4-bromophenyl group in the target compound.
  • Implications : Chlorine may reduce steric hindrance but could decrease hydrophobic interactions compared to bromine .
N-(4-Bromo-2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide ()
  • Substituent : Additional fluorine at the 2-position of the bromophenyl ring.
  • Key Differences: Fluorine’s strong electron-withdrawing effect may enhance metabolic stability and influence electronic distribution. Molecular weight increases (C24H16BrFN4OS vs. C23H17BrN4OS for the non-fluorinated analog).
  • Implications : Fluorination often improves bioavailability and target selectivity .

Core Heterocycle Modifications

N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide ()
  • Core Structure : Pyrazolo[1,5-a]pyrimidine vs. pyrazolo[1,5-a]pyrazine.
  • Key Differences :
    • Pyrimidine (two nitrogen atoms) vs. pyrazine (two nitrogen atoms in adjacent positions).
    • The pyrimidine core may exhibit distinct hydrogen-bonding patterns.
  • Implications : Pyrazolo-pyrimidine derivatives are often associated with kinase inhibition, suggesting divergent biological targets compared to pyrazolo-pyrazine systems .

Linker and Functional Group Variations

2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ()
  • Linker : Direct acetamide linkage without a sulfanyl group.
  • Key Differences :
    • Absence of the sulfanyl linker reduces flexibility and may limit interaction with cysteine residues in enzymes.
    • Pyrazin-2-yl substituent introduces a secondary heteroaromatic system.
  • Implications : Simpler structures may exhibit lower potency but improved synthetic accessibility .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Pyrazolo[1,5-a]pyrazine 4-Bromophenyl, Naphthalen-1-yl C23H17BrN4OS 489.37 Sulfanyl linker, Bromophenyl
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl, 3-(methylsulfanyl)phenyl C21H17ClN4OS2 456.96 Dual sulfur groups
N-(4-Bromo-2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Pyrazolo[1,5-a]pyrazine 4-Bromo-2-fluorophenyl C24H16BrFN4OS 507.38 Fluorine substitution

Biological Activity

N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group and a pyrazolo[1,5-a]pyrazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-bromophenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide. Its molecular formula is C24H17BrN4OSC_{24}H_{17}BrN_4OS, with a molecular weight of approximately 468.38 g/mol. The presence of the bromine atom in the bromophenyl group contributes to its electronic properties, potentially influencing its reactivity and biological interactions.

Property Details
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₄BrN₄OS
Molecular Weight468.38 g/mol
CAS Number1040658-95-4

The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes. The compound may modulate enzymatic activity through binding interactions, potentially affecting various biochemical pathways. This mechanism needs to be elucidated through experimental studies to determine the specific molecular targets involved.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazolo[1,5-a]pyrazine structures exhibit significant anticancer activity. For instance, research has shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific anticancer mechanisms of this compound are yet to be fully characterized but may involve:

  • Inhibition of cell proliferation : Targeting signaling pathways that regulate cell growth.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been widely studied for their antibacterial and antifungal activities. Compounds similar to this compound have shown effectiveness against various microbial strains, making it a candidate for further investigation in this area.

Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized various pyrazolo derivatives and evaluated their anticancer activities against several cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer effects. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Properties

Another investigation focused on the synthesis of sulfonamide derivatives containing pyrazole rings. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study supports the hypothesis that compounds similar to this compound could possess similar antimicrobial properties.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Condensation of a naphthalen-1-yl-substituted pyrazolo[1,5-a]pyrazine precursor with a bromophenyl thiol intermediate.

Sulfanyl-Acetamide Coupling : Reacting the core with α-chloroacetamide derivatives (e.g., N-(4-bromophenyl)-α-chloroacetamide) in polar aprotic solvents (e.g., DMF) under reflux.

Purification : Column chromatography or recrystallization to isolate the product.
Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing the compound’s structural integrity?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm sulfanyl-acetamide linkage. IR spectroscopy identifies functional groups (e.g., C=O, C-S).
  • Mass Spectrometry : HRMS or LC-MS for molecular weight validation.
  • X-ray Crystallography : Resolves 3D conformation, dihedral angles (e.g., between pyrazine and naphthalenyl groups), and hydrogen-bonding networks critical for biological interactions .

Q. How is the compound’s initial biological activity screened in pharmacological research?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based or colorimetric assays (e.g., ATPase activity).
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or COX-2.
  • ADME Profiling : Solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 model) .

Advanced Research Questions

Q. How do structural modifications (e.g., naphthalenyl vs. phenyl groups) influence biological activity?

  • Methodological Answer :
  • SAR Studies : Compare analogs (e.g., replacing naphthalen-1-yl with 4-chlorophenyl) using standardized assays.
  • Key Findings :
  • The naphthalenyl group enhances π-π stacking with hydrophobic enzyme pockets, increasing potency in kinase inhibition.
  • Bromine at the 4-position improves electrophilicity, aiding covalent binding to cysteine residues in targets .
  • Tools : Molecular dynamics simulations (e.g., GROMACS) to analyze binding stability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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